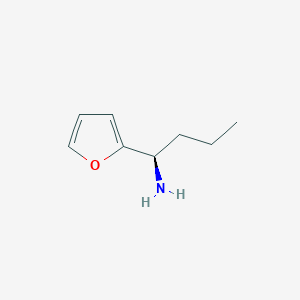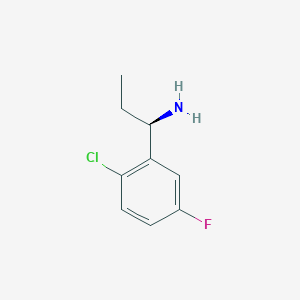
Tert-butyl 4-(6-amino-3-methylpyridin-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate is an organic compound with the molecular formula C17H20N2O2 It is a derivative of benzoic acid and pyridine, featuring a tert-butyl ester group and an amino group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(6-amino-3-methylpyridin-2-yl)benzoic acid and tert-butyl alcohol.
Esterification: The carboxylic acid group of 4-(6-amino-3-methylpyridin-2-yl)benzoic acid is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: Similar structure but with different substitution patterns.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzoate group.
Uniqueness
Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl ester and an amino group on the pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-10-14(18)19-15(11)12-6-8-13(9-7-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19) |
InChI Key |
DKNBAJXHULPNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C2=CC=C(C=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)





![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)


